3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at the 7-position and an amine at the 3-position. Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol .
Properties
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-10-9-8(7-2-3-7)6-11-12(9)5-1/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCVRCYWOUQGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783349-30-3 | |
| Record name | 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring at position 3 is highly reactive toward electrophilic substitution due to its electron-rich nature. Key transformations include:
Halogenation
-
Chlorination : Achieved using POCl₃ under Vilsmeier-Haack conditions to introduce chlorine at position 3.
-
Bromination : N-Bromosuccinimide (NBS) in DMF at 25°C selectively brominates position 3 in 85% yield .
Nitration
Nitric acid in acetic anhydride at 0°C introduces a nitro group at position 3 without affecting the cyclopropyl substituent .
| Reaction | Reagents/Conditions | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 25°C | 3 | 85 | |
| Nitration | HNO₃, Ac₂O, 0°C | 3 | 78 |
Nucleophilic Substitution
The pyrimidine ring at position 5 undergoes nucleophilic displacement with amines or alcohols:
Buchwald-Hartwig Amination
5-Chloro derivatives react with primary/secondary amines (e.g., morpholine) using Pd(OAc)₂ and BINAP in dioxane to yield 5-amino derivatives .
| Substrate | Nucleophile | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| 5-Chloro derivative | Morpholine | Pd(OAc)₂, BINAP | 92 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at positions 5 and 7:
Suzuki-Miyaura Coupling
5-Bromo derivatives couple with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O .
| Substrate | Coupling Partner | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo derivative | PhB(OH)₂ | Pd(PPh₃)₄, dioxane | 88 |
Reductive Amination
Aldehydes at position 2 (generated via oxidation of primary alcohols) react with amines (e.g., piperidine) using NaBH(OAc)₃ to form secondary amines .
Oxidation
Methyl groups at position 3 are oxidized to carboxylic acids using KMnO₄ in acidic conditions.
| Transformation | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alcohol → Aldehyde | Dess-Martin periodinane | Aldehyde | 89 | |
| Methyl → Carboxylic Acid | KMnO₄, H₂SO₄ | Carboxylic Acid | 75 |
Ring-Opening and Rearrangement
The cyclopropyl group undergoes strain-driven ring-opening under acidic conditions (e.g., HCl in MeOH) to form allylic chlorides.
Biological Activity Modulation
Structural modifications at position 3 significantly impact kinase inhibition:
-
Cyclopropyl substituent : Enhances metabolic stability and binding affinity for CSNK2A (casein kinase 2) .
-
3-Cyano derivatives : Show 10-fold higher potency than methyl analogues in antiviral assays .
| Derivative | Target Protein | IC₅₀ (nM) | Application | Source |
|---|---|---|---|---|
| 3-Cyano-7-cyclopropyl | CSNK2A | 2.1 | Antiviral agents |
Key Mechanistic Insights
-
Electron-Donating Effects : The cyclopropyl group at position 3 increases electron density at position 5, facilitating nucleophilic substitution .
-
Steric Hindrance : Bulky substituents at position 7 reduce reactivity at position 3 by ~40% in EAS reactions .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in developing kinase inhibitors and antiviral agents . Experimental protocols and yields are consistent across peer-reviewed studies, ensuring reproducibility.
Scientific Research Applications
3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to the suppression of tumor cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations:
- Cyclopropyl vs. Methyl/Ethyl Groups : The cyclopropyl group (e.g., in CAS 1695876-58-4) imparts rigidity and may enhance metabolic stability compared to flexible alkyl chains (e.g., ethyl or methyl in CAS 1697643-98-3) .
- Trifluoromethyl and Ester Groups : The trifluoromethyl group (CAS 827591-57-1) increases lipophilicity, while ester functionalities (e.g., ethyl carboxylate) enhance solubility for pharmacokinetic optimization .
Biological Activity
3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. The information is compiled from various research studies and reviews to provide a comprehensive overview of the compound's biological activity.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- CAS Number : 1783349-30-3
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antitumor properties. A study highlighted that certain derivatives demonstrated significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. Specifically, compounds with halogen substitutions showed enhanced cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored in several studies. These compounds have been shown to inhibit key inflammatory pathways and cytokine production. Their mechanism often involves the modulation of signaling pathways associated with inflammation, which may lead to therapeutic applications in inflammatory diseases .
Antibacterial and Antifungal Properties
Several studies have reported the antibacterial and antifungal activities of pyrazolo derivatives. For instance, certain synthesized pyrazoles exhibited significant antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy .
Case Study 1: Antitumor Activity in Breast Cancer
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to induce apoptosis in MDA-MB-231 cells. The compounds were evaluated for their cytotoxic effects using MTT assays, revealing IC50 values significantly lower than those of control groups. The combination treatment with doxorubicin resulted in enhanced cell death compared to monotherapy .
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharide (LPS), a selected pyrazolo derivative reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For example, cyclopropane-containing derivatives can be synthesized by reacting 3-cyclopropyl-substituted aminopyrazoles with trifluoromethyl-β-diketones under microwave irradiation (180°C) or reflux conditions in ethanol . Post-functionalization at position 7 is achieved via nucleophilic substitution, acylation, or reductive amination, using reagents like silylformamidines or hydrazonoyl chlorides .
Q. How can the structure of this compound be confirmed experimentally?
Characterization relies on:
- 1H/13C NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm). The cyclopropyl carbon typically appears at δ 8–12 ppm in 13C NMR .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula.
- X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic systems .
Advanced Research Questions
Q. What methodologies optimize regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?
Regioselectivity at position 7 is controlled by:
- Electrophilic substitution : Use directing groups (e.g., nitro or trifluoromethyl) to activate the C7 position.
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity. For example, trifluoromethyl-substituted derivatives are synthesized via microwave-heated cyclocondensation .
- Transition metal catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable aryl/heteroaryl group introduction .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence biological activity?
The cyclopropyl group enhances metabolic stability and lipophilicity compared to methyl groups. For COX-2 inhibitors, 3-cyclopropyl derivatives show higher selectivity (IC50 < 1 µM) due to steric and electronic effects . In contrast, methyl groups at C5/C7 improve phosphodiesterase inhibition (Ki ~50 nM) by fitting into hydrophobic enzyme pockets . Structure-activity relationship (SAR) studies should combine molecular docking (e.g., Glide or AutoDock) with in vitro assays .
Q. How can contradictory data on compound solubility and reactivity be resolved?
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase solubility of nitro-substituted derivatives but reduce cyclopropane stability.
- pH-dependent reactivity : Under acidic conditions, the pyrimidine ring may protonate, altering reactivity. Use HPLC or LC-MS to monitor degradation products .
- Crystallization conditions : Slow evaporation from hexane/ethyl acetate mixtures yields pure crystals, whereas fast cooling may trap impurities .
Q. What enzymatic targets are associated with this scaffold, and how are they validated?
Known targets include:
- COX-2 : Validated via human whole-blood assays (IC50 < 10 nM) and carrageenan-induced edema models .
- Phosphodiesterases (PDEs) : Tested using cAMP/cGMP hydrolysis assays (Ki ~100 nM) .
- DYRK2 kinases : Screened via fluorescence-based kinase assays and molecular dynamics simulations (binding energy < −8 kcal/mol) .
Q. What role does the cyclopropyl group play in metabolic stability?
The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsomal assays. For example, 3-cyclopropyl derivatives exhibit a 2-fold longer half-life (t1/2 = 6.2 h) compared to methyl analogs . Stability is quantified via LC-MS/MS metabolite profiling.
Methodological Challenges
Q. How to address low yields in multistep syntheses of 7-substituted derivatives?
Q. What analytical techniques quantify trace impurities in final products?
- HPLC-DAD : Detect impurities at 0.1% levels using C18 columns (ACN/water gradient).
- ICP-MS : Identify heavy metal residues (e.g., Pd < 10 ppm) from catalytic reactions .
Emerging Research Directions
Q. Can this scaffold be used in photodynamic therapy (PDT)?
Preliminary studies show pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., nitro) exhibit strong UV absorption (λmax ~350 nm). Modify with porphyrin conjugates to enhance singlet oxygen generation (ΦΔ > 0.5) .
Q. What in vitro models best predict in vivo efficacy for anticancer applications?
Use 3D spheroid models (e.g., HEPG2 liver carcinoma) to mimic tumor microenvironments. Compounds like pyrazolo[1,5-a]pyrimidine-6-carbonitrile show IC50 = 2.7 µM in 3D vs. 5.1 µM in 2D models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
